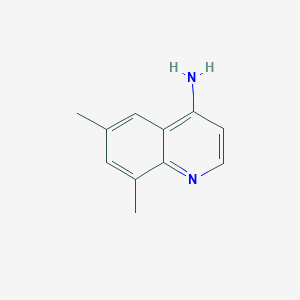

4-Amino-6,8-dimethylquinoline

Übersicht

Beschreibung

4-Amino-6,8-dimethylquinoline is a research chemical with the molecular formula C11H12N2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used as scaffolds in organic synthesis and have significant pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-6,8-dimethylquinoline can be synthesized using various classical protocols, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes. For example, the use of stannic chloride or indium (III) chloride as catalysts in the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and are scalable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6,8-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of nitro derivatives to amines using stannous chloride dihydrate in ethanol.

Substitution: Electrophilic substitution reactions with halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Stannous chloride dihydrate, ethanol.

Substitution: Halogens, alkyl halides, Lewis acids.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Halogenated or alkylated quinolines.

Wissenschaftliche Forschungsanwendungen

4-Amino-6,8-dimethylquinoline has a wide range of applications in scientific research:

Chemistry: Used as a scaffold in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry.

Medicine: Explored for its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-6,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like ATP synthase, which is crucial for energy production in cells . This inhibition can lead to the disruption of cellular processes and has therapeutic implications in treating diseases like tuberculosis.

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound with a similar structure but without the dimethyl substitutions.

8-Aminoquinoline: An isomer with an amino group at the 8th position instead of the 4th.

6,8-Dimethylquinoline: Similar structure but lacks the amino group at the 4th position.

Uniqueness: 4-Amino-6,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amino group enhances its reactivity and potential as a pharmacophore in drug discovery .

Biologische Aktivität

4-Amino-6,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antibiotics.

- Antiproliferative Effects : Research indicates that this compound can induce apoptosis in cancer cells. It has been demonstrated to affect cell cycle progression and promote cell death in several cancer cell lines.

- Bone Modulation : According to patent literature, derivatives of 4-aminoquinoline compounds have been explored for their ability to modulate bone remodeling processes. They may influence serotonin levels and other biochemical pathways involved in bone health .

Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Case Studies

Case Study 1: Anticancer Properties

In a study focusing on the antiproliferative effects of this compound on HeLa cells, researchers found that the compound induced significant apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.

Case Study 2: Bone Health

A clinical trial investigated the effects of a related compound on patients with osteoporosis. The study reported improvements in bone mineral density after treatment with a formulation containing 4-aminoquinoline derivatives, suggesting potential applications in treating bone-related disorders .

Eigenschaften

IUPAC Name |

6,8-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEAEUSVMYYGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589038 | |

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929339-38-8 | |

| Record name | 6,8-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929339-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.